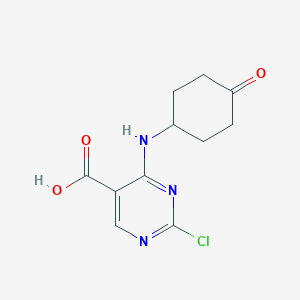
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with a 6-chloro-1-isoquinolinyl group and a carboxamide group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide typically involves the following steps:
Formation of the Isoquinoline Derivative: The initial step involves the chlorination of isoquinoline to form 6-chloroisoquinoline.
Piperazine Derivative Formation: The next step involves the reaction of piperazine with a suitable carboxylating agent to form 2-piperazinecarboxamide.
Coupling Reaction: Finally, the 6-chloroisoquinoline is coupled with the 2-piperazinecarboxamide under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques to obtain high-purity product.
化学反応の分析
Types of Reactions
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing groups.
Substitution Products: Compounds with different functional groups replacing the chloro group.
科学的研究の応用
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
類似化合物との比較
Similar Compounds
3-[(6-Chloro-1-isoquinolinyl)ethynyl]benzonitrile: A compound with a similar isoquinoline structure but different functional groups.
2,3-Dichloro-N-[1-(6-chloro-1-isoquinolinyl)-4-piperidinyl]benzamide: Another compound with a similar isoquinoline core but different substituents.
Uniqueness
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C14H15ClN4O |
|---|---|
分子量 |
290.75 g/mol |
IUPAC名 |
4-(6-chloroisoquinolin-1-yl)piperazine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c15-10-1-2-11-9(7-10)3-4-18-14(11)19-6-5-17-12(8-19)13(16)20/h1-4,7,12,17H,5-6,8H2,(H2,16,20) |
InChIキー |
UHJPXLOASXTRDE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(N1)C(=O)N)C2=NC=CC3=C2C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)

![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)


![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)

![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)



![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)

